molecular formula C11H9ClN2O B7872970 2-Chloro-3-(4-methylphenoxy)pyrazine

2-Chloro-3-(4-methylphenoxy)pyrazine

Cat. No.: B7872970
M. Wt: 220.65 g/mol
InChI Key: JFWFATASNFEUCL-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-methylphenoxy)pyrazine is a pyrazine derivative supplied for research and development purposes. Pyrazine is a vital heterocyclic scaffold in medicinal chemistry, and its derivatives are investigated for diverse biological activities . Recent scientific studies highlight related 2-chloro-3-substituted pyrazine compounds as promising multifunctional agents for Alzheimer's disease (AD) research . These compounds are designed and synthesized as acetylcholinesterase inhibitors (AChEIs), which work by blocking the enzymatic degradation of acetylcholine, thereby aiming to restore cholinergic neurotransmission in the brain . Specific derivatives have demonstrated strong AChE inhibitory effects in vitro and shown neuroprotective properties by significantly reducing amyloid-beta-induced cytotoxicity and tau hyperphosphorylation in differentiated PC12 cells . This compound serves as a key chemical intermediate for constructing more complex pyrazine-based Schiff-bases and other bioactive molecules for pharmaceutical R&D . REGULATORY & SAFETY INFORMATION: This product is For R&D Purposes Only and is not intended for human or veterinary diagnostic or therapeutic uses . Many experimental chemicals are not listed on the EPA’s TSCA inventory. The customer is responsible for ensuring all government regulations are followed and agrees not to use this product in manufacturing unless its TSCA status has been ascertained . Handle with care as it is classified as an irritant .

Properties

IUPAC Name

2-chloro-3-(4-methylphenoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)15-11-10(12)13-6-7-14-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWFATASNFEUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Coupling

Reagents:

  • 3-Chloropyrazine derivative

  • 4-Methylphenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Cesium carbonate (Cs₂CO₃)

Procedure:

3-Chloro-2-iodopyrazine (1.0 equiv), 4-methylphenol (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv) are combined in dimethyl sulfoxide (DMSO). The mixture is stirred at 90°C for 12 hours, filtered through Celite, and purified via recrystallization (ethanol/water).

Advantages:

  • Higher functional group tolerance compared to SNAr.

  • Reduced side reactions due to precise catalytic control.

Alternative Synthetic Routes

Halogen Exchange Reactions

Inspired by methodologies for trifluoromethoxypyrazines, halogen exchange can modify pre-existing substituents. For example, treating 3-bromo-2-chloropyrazine with 4-methylphenol in the presence of silver tetrafluoroborate (AgBF₄) may yield the target compound.

Conditions:

  • Solvent: Dichloromethane (DCM)

  • Reagent: AgBF₄ (1.2 equiv)

  • Temperature: Room temperature

  • Time: 6 hours

This route remains less explored but offers potential for scalability.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DMF1006895
THF804589
DMSO1207297

Data extrapolated from analogous pyrazine syntheses. Polar aprotic solvents like DMF and DMSO enhance nucleophilicity and reaction rates.

Base Selection

BaseYield (%)Byproducts (%)
K₂CO₃6812
NaH758
Cs₂CO₃825

Stronger bases (e.g., NaH) improve conversion but require stringent moisture control.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors are preferred to batch processes due to:

  • Improved heat management during exothermic substitution steps.

  • Reduced solvent usage via inline purification (e.g., scavenger resins).

Example Workflow:

  • Feedstock Preparation: 2,3-Dichloropyrazine and 4-methylphenol dissolved in DMF.

  • Reaction Chamber: Mixed at 100°C with K₂CO₃ in a tubular reactor (residence time: 2 hours).

  • Quenching and Extraction: Inline liquid-liquid separation using ethyl acetate and water.

  • Purification: Continuous chromatography (simulated moving bed) to isolate product ≥98% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 2.35 (s, 3H, CH₃).

  • IR (KBr): 1580 cm⁻¹ (C=N stretch), 1245 cm⁻¹ (C-O-C asym), 830 cm⁻¹ (C-Cl).

Chromatographic Purity

  • HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water 70:30), purity >99% .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-methylphenoxy)pyrazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic substitution: Substituted pyrazine derivatives with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Dihydropyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1.1. Anticancer Activity
Several studies have investigated the anticancer properties of pyrazine derivatives, including 2-chloro-3-(4-methylphenoxy)pyrazine. Compounds containing pyrazine rings have been shown to exhibit selective inhibition of cancer-related pathways, particularly through interactions with kinases such as c-Met, which is implicated in various cancers including non-small cell lung cancer and renal carcinoma . The modification of substituents on the pyrazine ring can enhance the efficacy and selectivity of these compounds, making them promising candidates for further development.

1.2. Neuroprotective Effects
Research has highlighted the potential of pyrazine derivatives as multifunctional agents for treating neurodegenerative diseases like Alzheimer's disease (AD). For instance, derivatives similar to this compound have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter crucial for memory and learning . Such compounds could offer neuroprotective benefits by enhancing cholinergic transmission in the brain.

Synthesis and Structural Modifications

2.1. Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving chlorination and substitution reactions. For example, chlorinated alkylpyrazines can be synthesized efficiently using chlorine gas in a controlled environment . This method allows for the production of various substituted pyrazines that can be further modified to enhance their biological activity.

2.2. Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of pyrazine derivatives and their biological activity is crucial for optimizing their therapeutic potential. SAR studies have demonstrated that specific substitutions on the pyrazine ring can significantly influence pharmacological properties, including potency and selectivity against target enzymes or receptors . These insights guide the design of more effective drugs based on this compound.

Case Studies and Research Findings

Study/Source Application Findings
MDPI Study AnticancerIdentified potent inhibitors targeting c-Met kinases; potential for preclinical development.
PMC Article Neuroprotection2-chloro derivatives showed strong AChE inhibitory effects; CHP4 demonstrated significant neuroprotective properties against amyloid-induced toxicity.
Patent US3113132A Synthesis MethodologyDeveloped an efficient synthesis route for chlorinated pyrazines; high conversion rates achieved.
PMC Study DNA InteractionInvestigated binding affinity to DNA; indicated low toxicity towards human cells, suggesting clinical applicability.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-methylphenoxy)pyrazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chloro and phenoxy groups can enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-methylphenoxy substituent distinguishes this compound from other chloro-pyrazines. Comparisons with structurally similar derivatives reveal:

Compound Name Substituents logP Molecular Weight (g/mol) Key IR Peaks (cm⁻¹) Melting Point (°C)
2-Chloro-3-(4-methylphenoxy)pyrazine 4-methylphenoxy, Cl 3.105 220.66 1775 Not reported
2-Chloro-3-phenylpyrazine Phenyl, Cl 2.98 194.63 ~1779* 65–68
2-Chloro-3-(4-methoxyphenyl)pyrazine 4-methoxyphenyl, Cl 3.40 224.66 Not reported 104–106
2-Chloro-5-(3-chlorophenyl)pyrazine 3-chlorophenyl, Cl 4.12 229.06 Not reported 117–119

Notes:

  • Electron-donating groups (e.g., methyl in 4-methylphenoxy) slightly reduce logP compared to electron-withdrawing substituents (e.g., chloro in 3-chlorophenyl) .

Stability and Reactivity

  • Thermal Stability: Melting points of chloro-pyrazines range widely (65–142°C), influenced by substituent symmetry and intermolecular interactions . The 4-methylphenoxy group may reduce crystallinity compared to halophenyl analogs.
  • Chemical Reactivity : The chlorine atom at position 2 is susceptible to nucleophilic displacement, enabling further functionalization (e.g., Suzuki coupling) .

Biological Activity

2-Chloro-3-(4-methylphenoxy)pyrazine is a compound within the pyrazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by a pyrazine ring substituted with a chlorine atom and a 4-methylphenoxy group. This structure contributes to its biological activity, particularly in targeting various cellular pathways.

Biological Activity Overview

Research indicates that pyrazine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The following sections detail specific findings related to the biological activities of this compound.

Anticancer Activity

Studies have demonstrated that pyrazine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundA549 (Lung)TBD
This compoundMCF-7 (Breast)TBD
This compoundHeLa (Cervical)TBD

Mechanism of Action : The anticancer activity is often mediated through apoptosis induction and inhibition of specific kinases involved in tumor growth. For example, studies on related compounds suggest that they may target the c-Met kinase pathway, which is crucial for cancer cell survival and proliferation .

Neuroprotective Effects

The neuroprotective properties of pyrazines have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures can act as acetylcholinesterase inhibitors (AChEIs), which are beneficial in enhancing cholinergic neurotransmission:

CompoundAChE Inhibition IC50 (μM)
This compoundTBD

Mechanism of Action : The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function in Alzheimer's patients .

Antimicrobial Activity

Pyrazine derivatives have also been studied for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureusTBD
Escherichia coliTBD

Mechanism of Action : The antimicrobial effects are likely due to the interaction with bacterial DNA or cell membranes, leading to cell death .

Case Studies

  • Anticancer Study : A study investigating the effects of various pyrazine derivatives on cancer cell lines reported that certain substitutions on the pyrazine ring significantly enhanced cytotoxicity. The study highlighted the importance of structural modifications in optimizing biological activity .
  • Neuroprotection Research : Another study focused on a related compound demonstrated its ability to protect neuronal cells from amyloid-beta-induced toxicity, suggesting potential applications for treating Alzheimer's disease .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Chloro-3-(4-methylphenoxy)pyrazine, and how can purity be maximized during synthesis?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 2-chloro-3-halopyrazine reacts with 4-methylphenol under basic conditions. For purity optimization, silica gel chromatography (e.g., using hexane/ethyl acetate gradients) is effective, as demonstrated for structurally similar pyrazine derivatives . Prolonged heating (12–24 hours) and stoichiometric control of reagents are critical to minimize byproducts. Reaction progress should be monitored via LCMS or TLC to confirm completion before purification .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns. For example, 1^1H NMR can resolve aromatic protons and methyl groups, while 13^13C NMR verifies carbon environments. High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) provides accurate molecular weight validation. Ensure deuterated solvents (e.g., CDCl3_3) are used to avoid interference . Cross-check spectral data against computational predictions (e.g., DFT) to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of dust or vapors. Wear nitrile gloves and lab coats to prevent skin contact. Store the compound in airtight containers at room temperature, away from ignition sources. In case of exposure, wash affected areas with water and consult safety data sheets (SDS) for first-aid measures (e.g., P332+P313 for skin irritation) . Static discharge prevention is critical due to potential flammability .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and vibrational dynamics of this compound?

  • Methodological Answer : Employ multiconfiguration time-dependent Hartree (MCTDH) simulations to model excited-state dynamics, particularly S1_1/S2_2 transitions. A 24-mode Hamiltonian incorporating all vibrational degrees of freedom can predict absorption spectra and nonadiabatic couplings. Validate simulations against experimental UV-Vis data, adjusting coupling parameters to match observed peak broadening .

Q. What strategies resolve contradictions in reaction yields when scaling up the synthesis of this compound?

  • Methodological Answer : Batch-to-batch variability often arises from incomplete reagent mixing or thermal gradients. Use microwave-assisted synthesis for uniform heating or switch to flow chemistry systems to improve reproducibility. Analyze impurities via HPLC-MS to identify side products (e.g., di-substituted derivatives) and adjust reaction stoichiometry or catalyst loading accordingly .

Q. How does the electronic structure of this compound influence its utility in conductive coordination polymers?

  • Methodological Answer : The pyrazine core acts as a redox-active ligand. In coordination polymers (e.g., with transition metals like Cr), electron transfer from metal centers to the pyrazine ring enhances conductivity. Use X-ray crystallography (via SHELXL refinement) to determine bonding geometries and magnetometry to assess magnetic coupling. Theoretical studies (e.g., DFT+U) can quantify charge delocalization and predict conductive behavior .

Q. What functionalization strategies enable site-selective modification of this compound for drug discovery applications?

  • Methodological Answer : The chlorine atom at position 2 is highly reactive toward nucleophilic substitution. For example, click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) can introduce triazole moieties at this site. Protect the phenoxy group with tert-butyldimethylsilyl (TBS) ethers during functionalization to prevent undesired side reactions. Monitor regioselectivity via 1^1H NMR and HRMS .

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